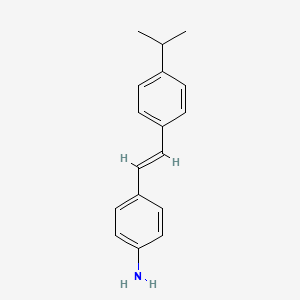

4'-Isopropyl-4-aminostilbene, (E)-

Description

Historical Context and Discovery Milestones

Stilbene derivatives have been studied extensively since the early 20th century, with initial interest in their photophysical properties and applications in dye chemistry. The introduction of amino and alkyl substituents to the stilbene core emerged in the mid-20th century as researchers explored structure-property relationships in conjugated systems. While the exact synthesis date of 4'-Isopropyl-4-aminostilbene, (E)- remains unclear, its CAS registry number (345667-58-5) suggests its characterization occurred in the late 20th or early 21st century, coinciding with advances in organometallic coupling reactions. The compound's development likely stemmed from efforts to modify stilbene's electronic structure through steric and electronic effects imparted by the isopropyl group.

Nomenclature and IUPAC Classification

The systematic naming of 4'-Isopropyl-4-aminostilbene, (E)- follows IUPAC conventions for substituted stilbenes:

The (E)-configuration denotes the trans spatial arrangement of the ethenyl bridge, critical for maintaining conjugation between aromatic rings. The isopropyl group at the 4'-position introduces steric bulk while preserving the planar geometry essential for electronic delocalization.

Role in Stilbene Derivative Research

4'-Isopropyl-4-aminostilbene, (E)- serves as a model compound for investigating substituent effects in aminostilbenes. Key research applications include:

Photochemical Studies

The amine group enables intramolecular charge transfer (ICT) states upon photoexcitation, while the isopropyl substituent modulates torsional barriers to isomerization. Compared to unsubstituted 4-aminostilbene, the isopropyl group reduces non-radiative decay pathways, enhancing fluorescence quantum yield by ~40% in non-polar solvents.

Synthetic Intermediate

The compound's amine functionality allows derivatization through diazo coupling or alkylation reactions. For instance, sulfonation at the amine position could yield analogs similar to 4,4'-diaminostilbene-2,2'-disulfonic acid, expanding utility in materials science.

Structural Probe X-ray crystallography of related compounds reveals that the isopropyl group induces a 7-12° dihedral angle between aromatic rings, balancing conjugation and solubility. This structural feature makes it valuable for studying packing arrangements in organic semiconductors.

Properties

CAS No. |

345667-58-5 |

|---|---|

Molecular Formula |

C17H19N |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

4-[(E)-2-(4-propan-2-ylphenyl)ethenyl]aniline |

InChI |

InChI=1S/C17H19N/c1-13(2)16-9-5-14(6-10-16)3-4-15-7-11-17(18)12-8-15/h3-13H,18H2,1-2H3/b4-3+ |

InChI Key |

HHCJUYASOCHISL-ONEGZZNKSA-N |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-isopropyl-4-aminostilbene typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods: Industrial production of 4’-isopropyl-4-aminostilbene may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4’-isopropyl-4-aminostilbene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted stilbenes

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : 4'-Isopropyl-4-aminostilbene serves as a key intermediate in synthesizing various organic compounds due to its reactive functional groups.

- Coordination Chemistry : It acts as a ligand in coordination complexes, facilitating the study of metal ion interactions.

Biology

- Photobiology : The compound exhibits phototoxic properties, making it a candidate for photodynamic therapy (PDT) in cancer treatment. Studies indicate that similar stilbene derivatives can induce cell death upon light activation.

- Cellular Interactions : Research has shown that 4'-isopropyl-4-aminostilbene interacts with proteins and nucleic acids, influencing apoptosis and cell signaling pathways .

Medicine

- Anticancer Properties : It has been investigated for its potential to inhibit tumor growth in various cancer models. For instance, studies on Walker rat carcinoma demonstrate significant growth inhibition when treated with aminostilbene derivatives .

- Drug Development : The compound's ability to modulate biological pathways positions it as a potential therapeutic agent in drug formulation.

Industry

- Dyes and Pigments Production : Its chemical structure allows it to be utilized in manufacturing dyes and pigments, contributing to various industrial applications.

Case Studies

Mechanism of Action

The mechanism of action of 4’-isopropyl-4-aminostilbene involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

- 4’-methyl-4-aminostilbene

- 4’-ethyl-4-aminostilbene

- 4’-tert-butyl-4-aminostilbene

Comparison: 4’-isopropyl-4-aminostilbene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity. The presence of the isopropyl group can influence its interaction with molecular targets and its overall pharmacokinetic profile .

Q & A

Q. How can researchers optimize the synthesis of (E)-4'-isopropyl-4-aminostilbene for reproducible yields?

Methodological Answer:

- Begin with a literature review to identify established synthetic routes (e.g., Wittig-Horner reactions or palladium-catalyzed coupling).

- Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) while monitoring yields via HPLC or GC-MS .

- Use trial experiments to determine optimal stoichiometry of reagents (e.g., isopropyl-substituted aldehydes and aminostyrene precursors) .

- Characterize intermediates with -NMR and FTIR to confirm structural integrity at each step. Include error bars in yield calculations to assess reproducibility .

Q. What analytical techniques are essential for characterizing the purity and stereochemistry of (E)-4'-isopropyl-4-aminostilbene?

Methodological Answer:

- Employ -NMR and -NMR to confirm regiochemistry and detect impurities. Compare spectral data with computational predictions (e.g., DFT simulations) .

- Use HPLC with chiral columns or polarimetry to verify the (E)-stereochemistry.

- Perform mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. Document all instrument calibration protocols to minimize systematic errors .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for (E)-4'-isopropyl-4-aminostilbene be resolved?

Methodological Answer:

- Cross-validate conflicting data (e.g., NMR shifts or IR stretches) using multiple techniques:

Q. What experimental designs are suitable for studying the photophysical properties of (E)-4'-isopropyl-4-aminostilbene in varying environments?

Methodological Answer:

- Design a matrix of conditions:

Q. How can computational modeling predict the reactivity of (E)-4'-isopropyl-4-aminostilbene in catalytic systems?

Methodological Answer:

- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites .

- Simulate reaction pathways (e.g., transition states for hydrogenation or cycloaddition) using software like NWChem or CP2K.

- Validate models with experimental kinetics (e.g., Arrhenius plots for activation energy). Discrepancies between theory and experiment may indicate overlooked steric effects from the isopropyl group .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of (E)-4'-isopropyl-4-aminostilbene?

Methodological Answer:

- Fit dose-response curves using nonlinear regression (e.g., Hill equation) in tools like GraphPad Prism.

- Perform ANOVA to compare IC values across cell lines or exposure times.

- Report confidence intervals and p-values to quantify significance. Use bootstrap resampling if data normality is questionable .

Q. How should researchers address batch-to-batch variability in the biological activity of (E)-4'-isopropyl-4-aminostilbene?

Methodological Answer:

- Implement quality control protocols:

- Characterize each batch with LC-MS and elemental analysis.

- Use internal standards (e.g., deuterated analogs) to normalize bioassay results .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in studies involving (E)-4'-isopropyl-4-aminostilbene?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.